3-Methyl-6-((1-(pyridin-3-ylsulfonyl)piperidin-3-yl)oxy)pyridazine
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Overview
Description
3-Methyl-6-((1-(pyridin-3-ylsulfonyl)piperidin-3-yl)oxy)pyridazine is a heterocyclic compound that features a pyridazine ring substituted with a methyl group at the 3-position and a piperidin-3-yloxy group at the 6-position The piperidin-3-yloxy group is further substituted with a pyridin-3-ylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-6-((1-(pyridin-3-ylsulfonyl)piperidin-3-yl)oxy)pyridazine typically involves multiple steps, starting from commercially available precursors
Formation of Pyridazine Ring: The pyridazine ring can be synthesized through the condensation of hydrazine with a suitable dicarbonyl compound under acidic conditions.
Introduction of Piperidin-3-yloxy Group: The piperidin-3-yloxy group can be introduced via nucleophilic substitution reactions, often using piperidine derivatives and appropriate leaving groups.
Sulfonylation: The final step involves the sulfonylation of the piperidine nitrogen using pyridine-3-sulfonyl chloride under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-Methyl-6-((1-(pyridin-3-ylsulfonyl)piperidin-3-yl)oxy)pyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, which may reduce the sulfonyl group to a thiol.
Substitution: Nucleophilic substitution reactions can occur at the pyridazine ring or the piperidine ring, depending on the conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides, and other electrophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or amines.
Scientific Research Applications
3-Methyl-6-((1-(pyridin-3-ylsulfonyl)piperidin-3-yl)oxy)pyridazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate for various therapeutic areas, including cardiovascular diseases and neurological disorders.
Industry: Utilized in the development of agrochemicals and other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 3-Methyl-6-((1-(pyridin-3-ylsulfonyl)piperidin-3-yl)oxy)pyridazine involves its interaction with specific molecular targets and pathways. The compound may act by inhibiting enzymes, modulating receptor activity, or interfering with cellular signaling pathways. The exact mechanism depends on the specific biological context and the target of interest.
Comparison with Similar Compounds
Similar Compounds
Pyridazine Derivatives: Compounds like pyridazinone and other substituted pyridazines share structural similarities and may exhibit similar biological activities.
Piperidine Derivatives: Compounds containing the piperidine ring, such as piperidinones and spiropiperidines, are also comparable in terms of their synthetic routes and applications.
Uniqueness
3-Methyl-6-((1-(pyridin-3-ylsulfonyl)piperidin-3-yl)oxy)pyridazine is unique due to its specific substitution pattern, which imparts distinct physicochemical properties and biological activities. Its combination of a pyridazine ring with a sulfonylated piperidine moiety makes it a versatile scaffold for drug discovery and development.
Properties
IUPAC Name |
3-methyl-6-(1-pyridin-3-ylsulfonylpiperidin-3-yl)oxypyridazine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O3S/c1-12-6-7-15(18-17-12)22-13-4-3-9-19(11-13)23(20,21)14-5-2-8-16-10-14/h2,5-8,10,13H,3-4,9,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRSNNSURTNAPNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)OC2CCCN(C2)S(=O)(=O)C3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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